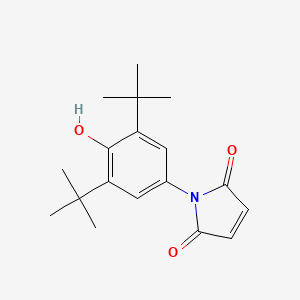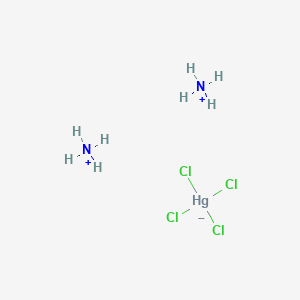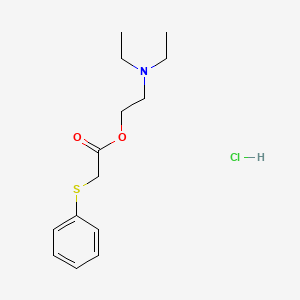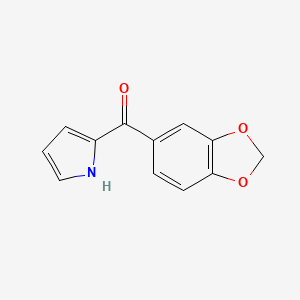
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring fused with a pyrrole moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: This step introduces different groups into the alkyne.
Pyrazole Formation: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone can be compared with similar compounds such as:
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole: Known for its use in neurodegenerative disease research.
(E)-3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Utilized in organic synthesis.
1-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Employed in medicinal chemistry.
These compounds share structural similarities but differ in their specific applications and biological activities.
Propiedades
Número CAS |
35667-12-0 |
|---|---|
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H9NO3/c14-12(9-2-1-5-13-9)8-3-4-10-11(6-8)16-7-15-10/h1-6,13H,7H2 |
Clave InChI |
YGDPVRWIDZITIB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
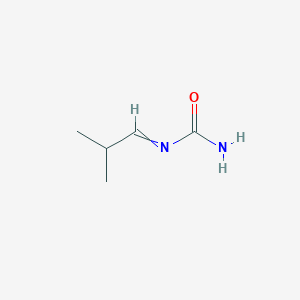
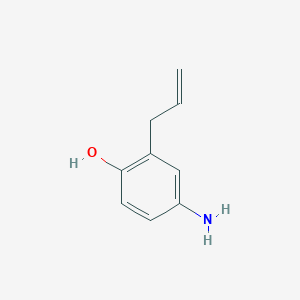


![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
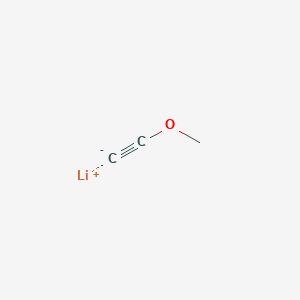
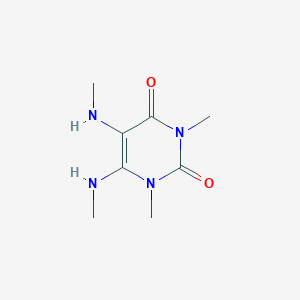
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
